molecular formula C16H24N2O2 B13104195 (S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate

(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate

Cat. No.: B13104195
M. Wt: 276.37 g/mol
InChI Key: ZGLSHXHKWURFQQ-AWEZNQCLSA-N
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Description

(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a benzyl group and a carbamate functional group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the piperidine derivative with an appropriate isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies investigating its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (1,3,3-dimethylpiperidin-4-yl)carbamate: Similar structure with one less methyl group.

    (S)-Benzyl (1,3,3-trimethylpyrrolidin-4-yl)carbamate: Similar structure with a pyrrolidine ring instead of a piperidine ring.

    (S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)urea: Similar structure with a urea group instead of a carbamate group.

Uniqueness

(S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate is unique due to its specific combination of functional groups and chiral nature, which may confer distinct pharmacological and chemical properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl N-[(4S)-1,3,3-trimethylpiperidin-4-yl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2)12-18(3)10-9-14(16)17-15(19)20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1

InChI Key

ZGLSHXHKWURFQQ-AWEZNQCLSA-N

Isomeric SMILES

CC1(CN(CC[C@@H]1NC(=O)OCC2=CC=CC=C2)C)C

Canonical SMILES

CC1(CN(CCC1NC(=O)OCC2=CC=CC=C2)C)C

Origin of Product

United States

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